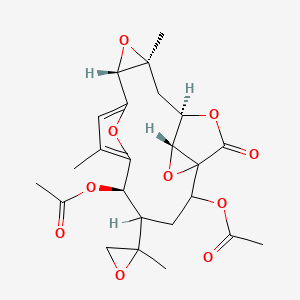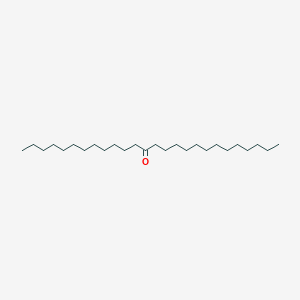
1,2,4-Trimethyl-5-nitrosobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trimethyl-5-nitrosobenzene is an organic compound that belongs to the class of nitroso compounds It is characterized by the presence of three methyl groups and one nitroso group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4-Trimethyl-5-nitrosobenzene can be synthesized through several methods. One common approach involves the nitration of 1,2,4-trimethylbenzene followed by reduction to form the nitroso derivative. The nitration process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions. The reduction step can be achieved using zinc dust and ammonium chloride in an aqueous medium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are also critical due to the hazardous nature of some reagents used in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Trimethyl-5-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitroso group influences the reactivity of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc dust and ammonium chloride are frequently used for reduction reactions.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions for substitution reactions.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Produces amine derivatives.
Substitution: Produces various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,2,4-Trimethyl-5-nitrosobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,4-Trimethyl-5-nitrosobenzene involves its interaction with molecular targets through its nitroso group. This group can participate in redox reactions, forming reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. The compound’s effects are mediated through pathways involving oxidative stress and modulation of cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrosobenzene: Similar in structure but lacks the methyl groups.
1,2,4-Trimethylbenzene: Lacks the nitroso group.
1,3,5-Trimethylbenzene: Different arrangement of methyl groups.
Uniqueness
1,2,4-Trimethyl-5-nitrosobenzene is unique due to the presence of both the nitroso group and the specific arrangement of methyl groups. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
158815-55-5 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
1,2,4-trimethyl-5-nitrosobenzene |
InChI |
InChI=1S/C9H11NO/c1-6-4-8(3)9(10-11)5-7(6)2/h4-5H,1-3H3 |
Clé InChI |
XDBFNPJWKNRALW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)N=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)
![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)
![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)
![Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-](/img/structure/B14280679.png)






methyl}benzoic acid](/img/structure/B14280733.png)
